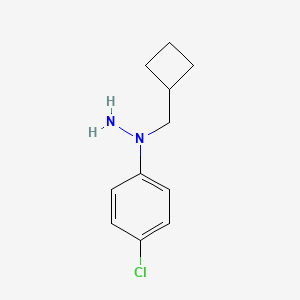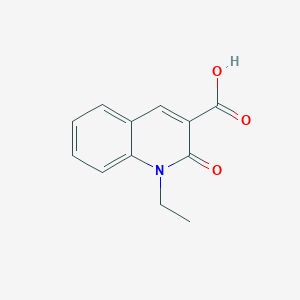
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with an ethyl group, a hydroxyl group, a methyl group, and a nitrile group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile typically involves the functionalization of a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group transformations. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Ethyl-1-oxo-3-methyl-2-naphthonitrile.
Reduction: Formation of 4-Ethyl-1-hydroxy-3-methyl-2-naphthylamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. Its ability to form reactive oxygen species (ROS) and bind to metal ions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
3-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs
Uniqueness
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-ethyl-1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-10-9(2)13(8-15)14(16)12-7-5-4-6-11(10)12/h4-7,16H,3H2,1-2H3 |
InChI Key |
TUQGKVHBPWOAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C2=CC=CC=C21)O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


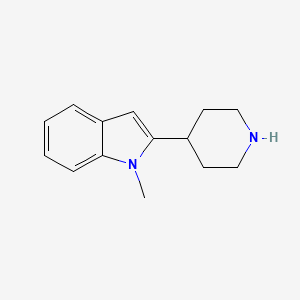
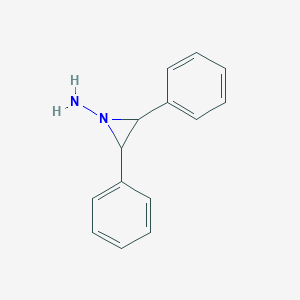


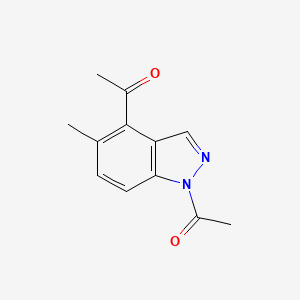

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

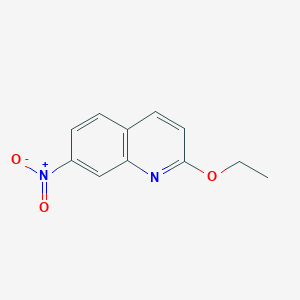
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
